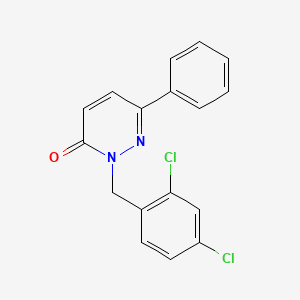

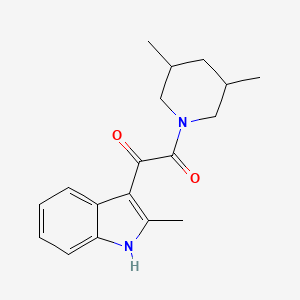

2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,4-dichlorobenzyl derivatives involves several steps. For instance, 2,4-dichlorobenzyl chloride can be synthesized from 2,4-dichlorotoluene dichloride and carboxylic acid under the effect of a catalyst . Another method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride .Applications De Recherche Scientifique

Bleaching Activity and Structure-Activity Relationship

2-Phenylpyridazinones, analogs of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, demonstrate significant phytotoxic activity, affecting plant pigment formation. Their bleaching activity is primarily influenced by substituents' σ values and lipophilicity. The structure-activity relationships of these compounds have been explored quantitatively, providing insights into their potential agricultural applications (Sandmann & Böger, 1982).

Synthesis and Biological Activity

Studies on the synthesis of pyridazine derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, have shown that these compounds exhibit antiradical activity against DPPH and ABTS radicals. The structure and biological activities of these derivatives have been explored, highlighting their potential in medicinal chemistry (Kulakov et al., 2018).

Insecticidal Activity and SAR Study

A series of N-substituted derivatives of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibit significant in vitro insecticidal activity against Plutella xylostella. Some derivatives demonstrate more than 90% activity at certain concentrations, underlining their potential in pest control and the importance of their structure-activity relationship in optimizing effectiveness (Wu et al., 2012).

Potential in Pharmaceutical Applications

Pyridazinone derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, are of interest in pharmaceuticals, particularly as COX-2 inhibitors in pain, inflammation, and fever treatments. These derivatives share a common structural motif found in several marketed selective COX-2 inhibitors, suggesting their potential for similar applications (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Anti-Inflammatory and Analgesic Potential

Research into 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, closely related to 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, suggests their potential as anti-inflammatory and analgesic agents. One derivative, in particular, demonstrated significant affinity and selectivity for the COX-2 enzyme without associated ulcerogenic and cardiovascular side effects, indicating its potential in therapeutic applications (Sharma & Bansal, 2016).

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-7-6-13(15(19)10-14)11-21-17(22)9-8-16(20-21)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBSXEVQNOIECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)

![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)

![methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2638695.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2638700.png)